molecular formula C10H13NOS B2650486 2-(Thian-4-yloxy)pyridine CAS No. 2198986-97-7

2-(Thian-4-yloxy)pyridine

Cat. No.: B2650486
CAS No.: 2198986-97-7
M. Wt: 195.28
InChI Key: HGELWGUIGLVODR-UHFFFAOYSA-N
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Description

2-(Thian-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring bonded to a thian-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yloxy)pyridine typically involves the reaction of pyridine derivatives with thian-4-yloxy compounds under specific conditions. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a thian-4-yloxy halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to achieve large-scale production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(Thian-4-yloxy)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

    2-Thiopyridine: Similar in structure but lacks the thian-4-yloxy group.

    2-(Thian-4-yl)pyridine: Similar but differs in the position of the thian-4-yl group.

    2-(Thian-4-yloxy)quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness: 2-(Thian-4-yloxy)pyridine is unique due to the presence of the thian-4-yloxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(thian-4-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-2-6-11-10(3-1)12-9-4-7-13-8-5-9/h1-3,6,9H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGELWGUIGLVODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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